molecular formula C13H12FNO4 B11854850 Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No.: B11854850
M. Wt: 265.24 g/mol
InChI Key: QHRLPGPMNUWOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a versatile chemical compound with the molecular formula C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol This compound is part of the quinoline family, which is known for its significant pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate with a fluorinating agent to introduce the fluorine atom at the 6-position . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4,8-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes, while the hydroxyl and methoxy groups contribute to its binding affinity to enzymes and receptors. The compound may inhibit bacterial DNA-gyrase, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position enhances its pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(14)5-10(11)18-2/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLPGPMNUWOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.